Epinastine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmacokinetic Studies

Scientific Field: Pharmacology

Summary of Application: Epinastine hydrochloride is used in pharmacokinetic studies to understand how the drug is absorbed, distributed, metabolized, and excreted in the body.

Methods of Application: Two new methods, HPLC-UV and UPLC-MS/MS, were developed for quantifying epinastine in human plasma.

Treatment of Allergic Conjunctivitis

Scientific Field: Ophthalmology

Summary of Application: Epinastine hydrochloride is used in the treatment of allergic conjunctivitis.

Methods of Application: Epinastine hydrochloride-releasing daily soft contact lenses were developed and their performance was examined both in vitro and in vivo.

Results: The anionic lenses demonstrated the maximum, relatively linear epinastine hydrochloride release, in vitro.

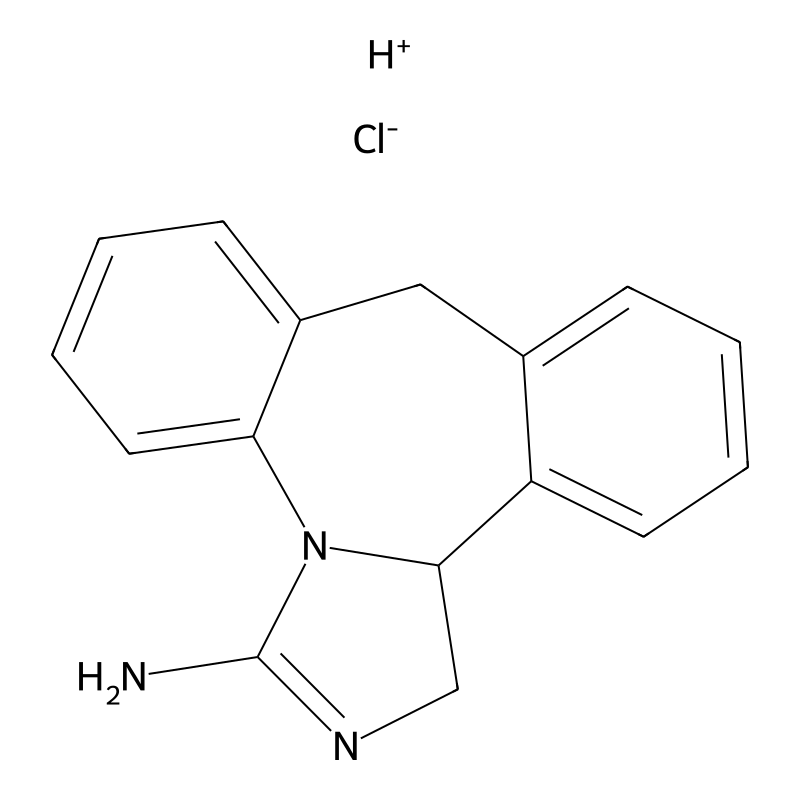

Epinastine hydrochloride is a potent antihistamine primarily used for treating allergic conjunctivitis and other allergic conditions. It belongs to the class of compounds known as benzazepines, specifically characterized by its structure, which includes a 6,11-dihydro-5H-dibenzo[b,e]azepine core fused with a 4,5-dihydro-1H-imidazole-2-amine side chain. The compound is solid at room temperature, with a melting point ranging from 205 to 208 degrees Celsius . Its chemical formula is with a molecular weight of approximately 285.78 g/mol .

Epinastine's mechanism of action involves multiple pathways to combat allergic conjunctivitis []:

- H1 receptor antagonism: It directly blocks H1 histamine receptors on ocular cells, preventing the itch and inflammation caused by histamine release during allergic reactions [].

- Mast cell stabilization: Epinastine helps stabilize mast cells, which store and release histamine. This prevents the degranulation of mast cells and subsequent histamine release, further reducing inflammation [].

- Inhibition of inflammatory mediators: Epinastine may also inhibit the release of other pro-inflammatory mediators from mast cells and immune cells, contributing to its overall anti-inflammatory effect [].

- Burning sensation in the eyes

- Eye redness (hyperemia)

- Increased tear production (lacrimation)

- Eyelid inflammation (folliculitis)

- Formation of Intermediate: The reaction begins with 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine reacting with an amino reagent under protective conditions to generate an amino-protective compound.

- Reduction and Deprotection: This intermediate undergoes reduction and deprotection to yield 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine.

- Cyclization: The next step involves cyanogen bromide cyclization of the aminomethyl compound, followed by neutralization with alkali.

- Salification: Finally, the product is reacted with hydrochloric acid to form epinastine hydrochloride .

The synthesis methods for epinastine hydrochloride have been optimized for industrial production. The primary method involves:

- Starting Materials: Using accessible raw materials such as 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine.

- Sequential Reactions: The process includes protection, reduction, deprotection, cyclization, and salification steps.

- Purity and Yield: The described method has shown high product purity (99.8%) and good yields (approximately 79.6%) under controlled conditions .

Epinastine has been studied for potential interactions with other drugs:

- Cytochrome P450 Interactions: It can influence the absorption and serum concentration of other drugs like cysteamine due to its effects on metabolic pathways involving cytochrome P450 enzymes .

- Minimal Systemic Exposure: Clinical studies indicate that epinastine has low systemic absorption when administered topically, reducing the likelihood of significant drug-drug interactions .

Similar Compounds

Epinastine hydrochloride shares structural and functional similarities with several other antihistamines and related compounds. Below are some notable examples:

| Compound Name | Structural Class | Unique Features |

|---|---|---|

| Cetirizine | Piperazine derivative | Long-lasting effects; less sedation |

| Loratadine | Tricyclic | Non-sedating; selective H1 receptor antagonist |

| Fexofenadine | Piperidine derivative | Active metabolite of terfenadine; minimal CNS penetration |

| Olopatadine | Benzylpyridine | Dual-action; inhibits both H1 receptors and mast cell degranulation |

Epinastine is unique among these compounds due to its specific mechanism as a mast cell stabilizer in addition to its antihistaminic activity, making it particularly effective in managing allergic responses without causing sedation or central nervous system effects .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Dates

2: Fujishima H, Ohashi Y, Takamura E. Efficacy of epinastine hydrochloride

3: Semsettin B, Sinan E, Nigar V. Comparison of the effects of topical

4: Gotoh M, Hashiguchi K, Okubo K. Efficacy of epinastine hydrochloride for

5: Yilinuer H, Yamaoka J, Kawana S. Effect of epinastine hydrochloride on murine

6: Asano K, Furuta A, Kanai K, Sakaue S, Suzaki H, Hisamitsu T. Inhibition of

7: Mochizuki Y, Furuta A, Furuya A, Kanai K, Asano K, Suzaki H. Suppressive

8: Ghisleni DD, Steppe M, Schapoval EE. Development and validation of liquid

9: Toyoda M, Nakamura M, Nakagawa H. Distribution to the skin of epinastine

10: Kanai K, Asano K, Watanabe S, Kyo Y, Suzaki H. Epinastine hydrochloride

11: Ohmura T, Kawasaki T. [Pharmacological and clinical profile of epinastine

12: Oshima KZ, Asano K, Kanai K, Suzuki M, Suzaki H. Influence of epinastine

13: Watase F, Watanabe S, Kanai K, Yamada N, Sakaue S, Asano K, Hisamitsu T,

14: Hanashiro K, Sunagawa M, Tokeshi Y, Nakasone T, Ohta S, Nakamura M, Kosugi T.

15: Kanai K, Asano K, Hisamitsu T, Suzaki H. Suppressive activity of epinastine

16: Fraunfelder FW. Epinastine hydrochloride for atopic disease. Drugs Today

17: Takahashi N, Aizawa H, Inoue H, Matsumoto K, Nakano H, Hirose T, Nishima S,

18: Nakagawa T, Kakinuma Y, Akitaya T, Shimada J, Mizushima Y. Modulatory effects